Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
An In-depth Technical Guide to Chlorhexidine Diacetate Impurity A
Chlorhexidine diacetate is a widely utilized broad-spectrum biocide, valued for its efficacy as a disinfectant and antiseptic in numerous clinical and veterinary applications[1][2]. The manufacturing and storage of any active pharmaceutical ingredient (API) are complex processes where related substances, or impurities, can arise from synthetic pathways, degradation of the API, or interaction with excipients. Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the safety and efficacy of the final drug product.
This guide serves as a technical deep-dive into a key related substance: Chlorhexidine Diacetate Impurity A . As a specified impurity in major pharmacopoeias, understanding its identity, formation, and analytical control is paramount for researchers, quality control analysts, and drug development professionals working with chlorhexidine-based formulations. We will explore its chemical nature, potential formation pathways, and the validated analytical methodologies required for its precise quantification, thereby ensuring product quality and patient safety.
Section 1: Chemical Identity and Physicochemical Properties
Chlorhexidine Diacetate Impurity A is a known process-related impurity and potential degradant of Chlorhexidine. It is identified by several synonyms, most notably Chlorhexidine Nitrile or 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide [3][4][5][6]. Its unambiguous identification is the foundational step for any analytical control strategy.
The core structural difference from the parent chlorhexidine molecule is the modification of one of the biguanide groups into a cyanocarbamimidoyl moiety. This seemingly minor change significantly alters the molecule's physicochemical properties and necessitates specific analytical approaches for its separation and detection.
Data Presentation: Key Physicochemical Properties
The essential identifiers and properties of Chlorhexidine Diacetate Impurity A are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine | [7] |
| Common Synonyms | Chlorhexidine Nitrile, Chlorhexidine Diacetate EP Impurity A | [3][5] |
| CAS Number | 152504-08-0 | [6][8][9][10] |
| Molecular Formula | C₁₆H₂₄ClN₉ | [7][8][9] |
| Molecular Weight | 377.88 g/mol | [8][9][10] |
Section 2: The Genesis of Impurity A
Understanding the formation pathways of an impurity is crucial for developing effective control strategies during both synthesis and formulation. Impurity A is recognized primarily as a process-related impurity arising during the synthesis of chlorhexidine[10]. It can also be a potential degradation product, although the primary degradation pathway for chlorhexidine in aqueous solutions often involves hydrolysis leading to p-chloroaniline (PCA), a compound with known carcinogenic potential[11][12][13][14].
The formation of Impurity A likely involves a side reaction with one of the precursors or intermediates in the chlorhexidine synthesis pipeline. The presence of a nitrile group suggests a reaction involving a cyanoguanidine-related species.
Mandatory Visualization: Proposed Formation Logic
The following diagram illustrates the conceptual relationship between the main synthesis pathway of Chlorhexidine and the side-pathway leading to the formation of Impurity A. This highlights that control of specific reactants and reaction conditions is key to minimizing its presence in the final API.
Caption: Logical flow of Chlorhexidine synthesis and the side reaction forming Impurity A.
Section 3: Analytical Methodologies for Detection and Quantification
The control of specified impurities requires robust, validated analytical methods. For Chlorhexidine Diacetate and its related substances, High-Performance Liquid Chromatography (HPLC) is the universally accepted technique, as detailed in pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP)[15][16][17].
An effective HPLC method must provide sufficient resolution to separate Impurity A from the main chlorhexidine peak and all other known impurities. This ensures accurate quantification, which is essential for batch release testing and stability studies.
Expertise & Experience: The Rationale Behind Method Parameters
Developing a self-validating HPLC protocol involves more than just listing parameters; it requires understanding their purpose.
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Column Choice (L1 packing, C18): A C18 (L1) column is chosen for its hydrophobic stationary phase, which effectively retains chlorhexidine and its related, less polar impurities via reverse-phase chromatography[16].
-
Gradient Elution: A gradient system (mixing a weaker aqueous mobile phase with a stronger organic one like acetonitrile) is critical. This is because chlorhexidine and its impurities span a range of polarities. A gradient allows for the timely elution of all compounds with good peak shape, from early-eluting polar impurities to the highly retained main component[15][17].
-
pH Control: Buffering the aqueous mobile phase (e.g., with monobasic sodium phosphate to pH 3.0) is essential[16]. Chlorhexidine is a basic compound, and controlling the pH ensures a consistent ionization state, leading to reproducible retention times and sharp, symmetrical peaks.
-
UV Detection: Detection at 239 nm is specified as it represents a wavelength where chlorhexidine and its chromophore-containing impurities exhibit significant absorbance, providing the sensitivity needed to detect impurities at low levels[16].
Experimental Protocols: Reference HPLC Method for Impurity Profiling
The following protocol is a representative method based on pharmacopeial standards for the analysis of Chlorhexidine Diacetate impurities.
1. Instrumentation and Reagents
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HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: 4.6 mm x 25 cm; 5-µm packing L1 (C18), base-deactivated[16].
-
Reagents: Acetonitrile (HPLC grade), Monobasic Sodium Phosphate, Phosphoric Acid, Water (HPLC grade).
-
Reference Standards: USP Chlorhexidine Acetate RS, and a certified reference standard for Chlorhexidine Diacetate Impurity A.
2. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | 27.6 g of monobasic sodium phosphate in 1.5 L of water. Adjust with phosphoric acid to a pH of 3.0, and dilute with water to 2000 mL[16]. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient designed to separate all known impurities. Consult the relevant pharmacopeia (e.g., USP monograph for Chlorhexidine Acetate) for the specific gradient table[16]. |
| Flow Rate | 1.5 mL/min[16] |
| Column Temperature | 40°C[16] |
| Detection Wavelength | 239 nm[16] |
| Injection Volume | 20-50 µL[16] |
3. Solution Preparation
-
Sample Solution: Prepare a solution of Chlorhexidine Diacetate at a specified concentration (e.g., 2.0 mg/mL) in Mobile Phase A[16].
-
Standard Solution (for quantification): Prepare a solution of the Chlorhexidine Diacetate Impurity A reference standard at a known concentration (e.g., corresponding to the reporting limit).
4. System Suitability Test (SST)
-
Rationale: The SST is a non-negotiable part of the workflow that validates the chromatographic system's performance before analyzing any samples.
-
Procedure: A solution containing both chlorhexidine and key specified impurities is injected.
-
Acceptance Criteria: The resolution between critical peak pairs must be greater than a specified value (e.g., NLT 3.0), and the relative standard deviation (RSD) for replicate injections of the standard must be below a certain threshold (e.g., NMT 2.0%)[16]. This confirms the method's ability to separate and reliably measure the impurities.
Mandatory Visualization: Analytical Workflow
This diagram outlines the complete, self-validating workflow for the quantification of Impurity A.
Caption: A standard workflow for HPLC analysis of Chlorhexidine Diacetate Impurity A.
Section 4: Toxicological Profile and Regulatory Context
While specific, publicly available toxicological data for Chlorhexidine Diacetate Impurity A is limited, the regulatory stance is clear: as a specified impurity in pharmacopoeial monographs, its levels must be strictly controlled. The principle of impurity control is based on minimizing patient exposure to any substance that has not been qualified for safety and efficacy.
The broader toxicological concern with chlorhexidine products often centers on its degradation to p-chloroaniline (PCA), which is classified as a potential carcinogen[18]. Although Impurity A is structurally distinct from PCA, the presence of any unevaluated impurity necessitates rigorous control. The limits set by pharmacopoeias are based on toxicological principles that restrict the daily intake of unqualified impurities. Therefore, adherence to these limits is not merely a quality issue but a fundamental safety requirement.
The U.S. Environmental Protection Agency (EPA) has evaluated chlorhexidine diacetate and noted that while the parent compound has low to moderate toxicity, robust data on all related impurities is essential for a complete safety profile[19].
Conclusion
Chlorhexidine Diacetate Impurity A is a critical quality attribute in the production of chlorhexidine-based pharmaceutical products. Its identity as Chlorhexidine Nitrile is well-established, and its control is mandated by major pharmacopoeias. This guide has detailed its chemical properties, likely origin as a process-related impurity, and the robust HPLC methodologies required for its accurate quantification. For professionals in pharmaceutical development and quality control, a thorough understanding of this impurity is essential for ensuring that products are safe, effective, and compliant with global regulatory standards. The application of well-designed, self-validating analytical workflows is the cornerstone of this control strategy.
References
-
PubChem. Chlorhexidine Diacetate Impurity A. National Center for Biotechnology Information. [Link]
-
Zong, Y., & Kirsch, L. E. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. Journal of pharmaceutical sciences, 101(7), 2407–2417. [Link]
-
Pharmaffiliates. Chlorhexidine Diacetate-impurities. [Link]
-
Salvador, M. A., et al. (2017). Evaluation of Degradation Mechanism of Chlorhexidine by means of Density Functional Theory Calculations. ResearchGate. [Link]
-
SIELC Technologies. (2018). Chlorhexidine diacetate. [Link]
-
U.S. Environmental Protection Agency. (1996). Chlorhexidine Diacetate : Reregistration Eligibility Decision (RED). EPA Archive. [Link]
-
Salvador, M. A., et al. (2017). Evaluation of degradation mechanism of chlorhexidine by means of Density Functional Theory calculations. ReCIPP. [Link]
-
USP-NF. (2014). Chlorhexidine Acetate. [Link]
-
Pharmaffiliates. Chlorhexidine Diacetate - Impurity A. [Link]
-
Perez, B., et al. (2010). Analytical Methods for the Determination of Chlorhexidine: A Review. Semantic Scholar. [Link]
-
Alentris Research Pvt. Ltd. Chlorhexidine Diacetate EP Impurity A. [Link]
-
Salvador, M. A., et al. (2017). Evaluation of degradation mechanism of chlorhexidine by means of Density Functional Theory calculations. Semantic Scholar. [Link]
-
Cleanchem. Chlorhexidine Diacetate. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Chlorhexidine: Human health tier II assessment. Australian Department of Health. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Chlorhexidine diacetate. [Link]
-
Harna, S. V., et al. (2020). Quantitative determination of 0.05 % chlorhexidine solution by capillary electrophoresis. ScienceRise: Pharmaceutical Science. [Link]
-
Revelle, L. K., et al. (1993). Identification and Isolation of Chlorhexidine Digluconate Impurities. ResearchGate. [Link]
-
SEFH. Chlorhexidine diacetate salt hydrate (C6143) - Product Information Sheet. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. sefh.es [sefh.es]
- 3. Chlorhexidine Diacetate Impurity A | LGC Standards [lgcstandards.com]
- 4. Chlorhexidine Diacetate Impurity A | CymitQuimica [cymitquimica.com]
- 5. Chlorhexidini diacetate EP Impurity A | CAS No- 152504-08-0 [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Chlorhexidine Diacetate Impurity A | C16H24ClN9 | CID 29975695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. clearsynth.com [clearsynth.com]
- 11. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [recipp.ipp.pt]
- 14. semanticscholar.org [semanticscholar.org]
- 15. lcms.cz [lcms.cz]
- 16. uspnf.com [uspnf.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. archive.epa.gov [archive.epa.gov]
